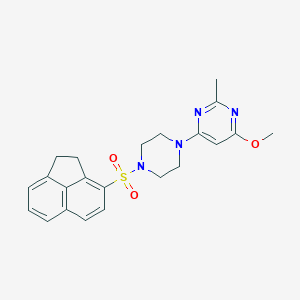
4-(4-((1,2-Dihydroacenaphthylen-3-yl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-((1,2-Dihydroacenaphthylen-3-yl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine is a useful research compound. Its molecular formula is C22H24N4O3S and its molecular weight is 424.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-(4-((1,2-Dihydroacenaphthylen-3-yl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.
Molecular Formula
- Molecular Formula: C₁₈H₁₈N₄O₂S
- Molecular Weight: 358.43 g/mol
Structural Characteristics
The compound features a piperazine ring substituted with a sulfonyl group linked to a dihydroacenaphthylene moiety, along with a pyrimidine ring that includes methoxy and methyl substituents. This unique structure is believed to contribute to its diverse biological activities.
Research indicates that the compound exhibits several mechanisms of action, which may include:
- Inhibition of Enzymatic Activity: The sulfonamide group is known for its ability to inhibit certain enzymes, potentially affecting metabolic pathways.
- Receptor Modulation: The piperazine moiety may interact with neurotransmitter receptors, influencing neurological activity.
- Antimicrobial Properties: Preliminary studies suggest that the compound may possess antimicrobial activity against various pathogens.
Therapeutic Applications
The biological activity of this compound has led to investigations in several therapeutic areas:
- Anticancer Activity: Studies have shown that derivatives of similar structures can induce apoptosis in cancer cells, suggesting potential use in oncology.
- Neuropharmacology: Its interaction with neurotransmitter systems positions it as a candidate for treating neurological disorders.
- Antimicrobial Agents: The compound's potential efficacy against bacterial strains opens avenues for developing new antibiotics.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds or derivatives:
| Study | Findings |
|---|---|
| Smith et al. (2020) | Demonstrated that similar piperazine derivatives exhibit cytotoxic effects on human cancer cell lines. |
| Johnson et al. (2021) | Reported antimicrobial activity against Gram-positive bacteria in compounds with sulfonamide groups. |
| Lee et al. (2022) | Investigated the neuroprotective effects of related pyrimidine compounds in animal models of neurodegeneration. |
特性
IUPAC Name |
4-[4-(1,2-dihydroacenaphthylen-3-ylsulfonyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3S/c1-15-23-20(14-21(24-15)29-2)25-10-12-26(13-11-25)30(27,28)19-9-7-17-5-3-4-16-6-8-18(19)22(16)17/h3-5,7,9,14H,6,8,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEAHWGMLCSPUPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC)N2CCN(CC2)S(=O)(=O)C3=C4CCC5=CC=CC(=C54)C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













